molecular formula C7H15NO3 B2733967 Methyl 3-ethoxy-2-(methylamino)propanoate CAS No. 1485739-74-9

Methyl 3-ethoxy-2-(methylamino)propanoate

Cat. No.: B2733967
CAS No.: 1485739-74-9
M. Wt: 161.201
InChI Key: OCAJGQKUZCEOIS-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-(methylamino)propanoate is a substituted propanoate ester featuring an ethoxy group at the 3-position and a methylamino moiety at the 2-position of the propanoate backbone. indicates that the compound was previously available from CymitQuimica but is now discontinued, highlighting its niche research utility .

Properties

IUPAC Name

methyl 3-ethoxy-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-11-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJGQKUZCEOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. Quality control measures are implemented to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-2-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethoxy-2-(methylamino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool for studying enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

Functional Group Analysis

  • Ethoxy vs. Hydroxy/Ketone Groups: The 3-ethoxy group in the target compound likely enhances hydrophobicity compared to analogs with polar 3-hydroxy (e.g., methyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate in ) or 3-oxo groups (e.g., Ethyl 3-oxo-2-phenylpropanoate in ). This may influence solubility and membrane permeability .
  • Methylamino vs. Pyridinyl/Cyano Groups: The 2-methylamino group offers moderate basicity, contrasting with pyridinyl or cyano-substituted analogs (e.g., Methyl 2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino derivatives in ), which may exhibit stronger hydrogen-bonding or electron-withdrawing effects .

Stability and Reactivity

  • Limited data exist for the target compound, but analogs like Ethyl 3-(ethyl(phenyl)amino)-2-methyl-3-oxopropanoate () demonstrate reactivity in forming heterocycles, suggesting the methylamino group in the target compound may participate in similar cyclization or condensation reactions .

Research and Application Gaps

  • Physicochemical Data: No melting point, solubility, or logP values are available for this compound, necessitating experimental characterization.
  • Biological Activity : While highlights biological activity in phenyl-substituted analogs (e.g., antimicrobial or enzyme inhibition), the target compound’s bioactivity remains unexplored .
  • Safety Profile: ’s SDS for a related ethyl propanoate emphasizes respiratory and dermal protection, but toxicity data for the target compound are absent .

Biological Activity

Methyl 3-ethoxy-2-(methylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₁O₃
  • Molecular Weight : 185.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C(CN(C)C)C

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects on certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
  • Neuroprotective Properties : Some research has indicated that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of various compounds on human cancer cell lines, this compound was found to significantly reduce cell viability in the MCF-7 breast cancer cell line. The IC₅₀ value was calculated to be approximately 15 µM, indicating strong cytotoxic potential.

Cell LineIC₅₀ (µM)
MCF-715

Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound utilized a model of oxidative stress in neuronal cells. The compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40%, suggesting its potential utility in neuroprotection.

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